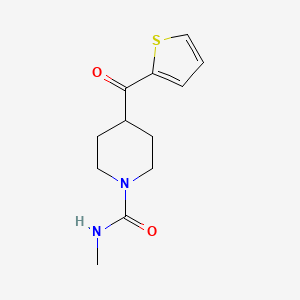![molecular formula C12H12FNOS B7630314 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole is a chemical compound that belongs to the oxazole class of compounds. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole possesses significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. It has also been shown to possess anti-tuberculosis activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole in lab experiments is its potential as a lead compound for the development of new anti-inflammatory and anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole. One direction is the development of new analogs of the compound with improved solubility and potency. Another direction is the investigation of the compound's potential as an anti-tuberculosis agent. Additionally, the compound's mechanism of action could be further elucidated to better understand its anti-inflammatory and anti-cancer properties. Finally, the compound's potential as a lead compound for the development of new drugs could be further explored.
Conclusion:
In conclusion, 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It possesses significant anti-inflammatory and anti-cancer properties and has been studied for its potential use as an anti-tuberculosis agent. Its mechanism of action is not fully understood, but it has been suggested that it exerts its effects by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. While the compound has several advantages for use in lab experiments, its relatively low solubility in water can make it difficult to work with. There are several future directions for research on this compound, including the development of new analogs with improved solubility and potency, investigation of its potential as an anti-tuberculosis agent, and further elucidation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole is a multi-step process that involves the reaction of several reagents. The synthesis begins with the reaction of 3-fluorobenzaldehyde and 2,4-pentanedione in the presence of a catalyst to form a chalcone intermediate. This intermediate is then reacted with thioacetic acid in the presence of a base to form the desired compound.
Applications De Recherche Scientifique
4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess significant anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an anti-tuberculosis agent.
Propriétés
IUPAC Name |
4-[(3-fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNOS/c1-8-12(9(2)15-14-8)7-16-11-5-3-4-10(13)6-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZYGEZSTTUANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)
![5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630263.png)
![1-[(2,5-Dimethylthiophen-3-yl)methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B7630273.png)

![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)


![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)


![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)